molecular formula C20H13Cl2N3 B11113237 N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine

Cat. No.: B11113237
M. Wt: 366.2 g/mol
InChI Key: ZMJALGAJZWONIW-UHFFFAOYSA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine typically involves the condensation reaction between 2-phenyl-1H-benzimidazol-6-amine and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors can be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H13Cl2N3

Molecular Weight

366.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2-phenyl-3H-benzimidazol-5-yl)methanimine

InChI

InChI=1S/C20H13Cl2N3/c21-15-7-6-14(17(22)10-15)12-23-16-8-9-18-19(11-16)25-20(24-18)13-4-2-1-3-5-13/h1-12H,(H,24,25)

InChI Key

ZMJALGAJZWONIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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